An In-depth Technical Guide to the Biosynthesis of Sphinganine-1-Phosphate (d17:0)
An In-depth Technical Guide to the Biosynthesis of Sphinganine-1-Phosphate (d17:0)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a class of bioactive lipids that play critical roles in cell structure and signaling.[1][2] Among these, sphingosine-1-phosphate (S1P) and its saturated counterpart, sphinganine-1-phosphate (SA1P), are key signaling molecules involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][3] The canonical sphingoid base backbone contains 18 carbon atoms (d18). However, variations in the length of the carbon chain exist, giving rise to species such as sphinganine (B43673) (d17:0), which has a 17-carbon backbone.[4][5] Sphinganine-1-phosphate (d17:0) is an endogenous signaling molecule whose biosynthesis follows the de novo sphingolipid synthesis pathway, distinguished by the initial substrate utilized by the rate-limiting enzyme. This guide provides a detailed overview of the biosynthesis of sphinganine-1-phosphate (d17:0), including the core pathway, quantitative data, and relevant experimental protocols.
Core Biosynthesis Pathway of Sphinganine-1-Phosphate (d17:0)
The de novo synthesis of sphingolipids is a highly conserved pathway that begins in the endoplasmic reticulum.[6][7][8] The generation of sphinganine-1-phosphate (d17:0) involves three primary enzymatic steps. The key distinction for the synthesis of a d17:0 backbone is the utilization of an odd-chain fatty acyl-CoA, specifically Pentadecanoyl-CoA (C15:0) , as a substrate in the initial condensation step.
Step 1: Condensation of L-serine and Pentadecanoyl-CoA
The first and rate-limiting step in sphingolipid biosynthesis is the condensation of an amino acid with a fatty acyl-CoA, catalyzed by the enzyme Serine Palmitoyltransferase (SPT) .[7][9][10] While SPT has a preference for the C16 fatty acid Palmitoyl-CoA to produce the C18 sphinganine backbone, it exhibits broader substrate specificity and can utilize other fatty acyl-CoAs, including the C15 pentadecanoyl-CoA.[11][12]
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Enzyme: Serine Palmitoyltransferase (SPT), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[11][13]
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Substrates: L-serine and Pentadecanoyl-CoA (C15:0).
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Product: 3-keto-sphinganine (d17:0).
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Location: Cytosolic face of the Endoplasmic Reticulum (ER).[14][15]
This reaction involves the decarboxylative condensation of the two substrates to form the 17-carbon keto-intermediate.[6][13]
Step 2: Reduction to Sphinganine (d17:0)
The resulting 3-keto-sphinganine (d17:0) is an unstable intermediate that is rapidly reduced to sphinganine (d17:0), also known as dihydrosphingosine (d17:0).
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Enzyme: 3-ketodihydrosphingosine reductase (3-KSR).
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Substrate: 3-keto-sphinganine (d17:0).
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Product: Sphinganine (d17:0).
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Cofactor: NADPH.
This reduction step creates the stable sphingoid base backbone.[16]
Step 3: Phosphorylation to Sphinganine-1-Phosphate (d17:0)
The final step is the phosphorylation of the primary hydroxyl group at the C1 position of sphinganine (d17:0). This reaction is catalyzed by sphingosine (B13886) kinases.
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Enzyme: Sphingosine Kinase (SphK), with two main isoforms, SphK1 and SphK2.[17][18]
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Substrate: Sphinganine (d17:0).[19]
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Product: Sphinganine-1-phosphate (d17:0).
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Cofactor: ATP.
SphK1 is primarily located in the cytosol and translocates to the plasma membrane upon activation, while SphK2 is found in the nucleus, mitochondria, and ER.[17][20] The resulting sphinganine-1-phosphate (d17:0) can act as an intracellular second messenger or be exported to function as an extracellular ligand for S1P receptors.[21]
Pathway Visualization
References
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- 13. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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- 17. Sphingosine kinase - Wikipedia [en.wikipedia.org]
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